2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of benzamides and thiophenes This compound is characterized by the presence of a dimethoxybenzamido group and a phenylthiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,5-Dimethoxybenzaldehyde: This can be achieved by reacting 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide.
Formation of 2,5-Dimethoxybenzamido Intermediate: The 2,5-dimethoxybenzaldehyde is then converted to 2,5-dimethoxybenzamido through a series of reactions involving chloracetyl chloride and methenamine.
Coupling with 5-Phenylthiophene-3-carboxylic Acid: The final step involves coupling the 2,5-dimethoxybenzamido intermediate with 5-phenylthiophene-3-carboxylic acid under suitable reaction conditions, such as using a base like triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
2,5-Dimethoxyphenethylamine: Known for its psychoactive properties.
4-Bromo-2,5-dimethoxyphenethylamine: A synthetic psychedelic drug.
Uniqueness
2-(2,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to its combined benzamido and thiophene structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,5-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-13-8-9-16(26-2)14(10-13)19(24)22-20-15(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVSAYLOEGRYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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